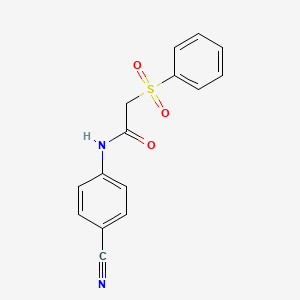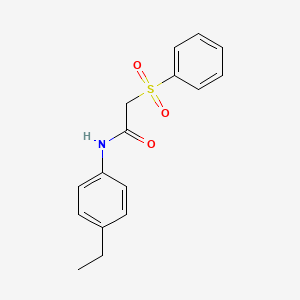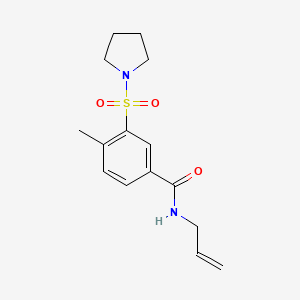
N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide
Descripción general
Descripción
N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide, commonly known as DFPMS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. DFPMS has been shown to exhibit promising properties as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In
Mecanismo De Acción
The mechanism of action of DFPMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. For example, DFPMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance and ion transport in the body. By inhibiting carbonic anhydrase, DFPMS may disrupt these processes and lead to various physiological effects.
Biochemical and Physiological Effects:
DFPMS has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. DFPMS has also been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFPMS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in various scientific fields. However, DFPMS also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of DFPMS.
Direcciones Futuras
There are several future directions for the study of DFPMS. One area of interest is the development of DFPMS-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is the exploration of the mechanism of action of DFPMS and its potential interactions with other enzymes and proteins in the body. Additionally, more research is needed to optimize the synthesis and purification of DFPMS and to improve its bioavailability and efficacy. Finally, the potential side effects and toxicity of DFPMS need to be further evaluated to ensure its safety for use in humans.
Aplicaciones Científicas De Investigación
DFPMS has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory activity against several enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DFPMS has also been reported to have anti-inflammatory and anticancer activities, as well as antibacterial and antifungal properties. These properties make DFPMS a promising lead compound for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-12(15)8-13(7-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZQNPZDEZFLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)

![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)


![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)




![N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
![3-benzyl-11-cyclohexyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393783.png)
![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)